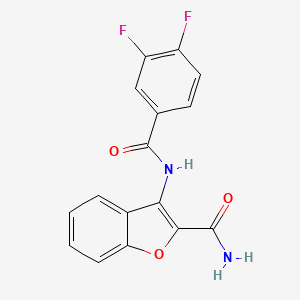

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNTZRCWVFIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Therapeutic Potential: A Technical Guide to the Proposed Mechanism of Action of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide as a Modulator of Amyloid-β Aggregation

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. While direct studies on this specific molecule are emerging, this document synthesizes current knowledge from structurally related benzofuran-2-carboxamide derivatives to propose a primary mechanism of action centered on the modulation of Amyloid-β (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.

Introduction: The Benzofuran Scaffold and the Challenge of Neurodegeneration

The benzofuran core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous biologically active compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Recent investigations have highlighted the potential of benzofuran derivatives, particularly N-phenylbenzofuran-2-carboxamides, as potent modulators of protein aggregation in neurodegenerative diseases.[4][5][6] Alzheimer's disease, characterized by the extracellular deposition of aggregated Aβ peptides, presents a significant and growing unmet medical need. The ability of small molecules to interfere with the Aβ aggregation cascade is a promising strategy for the development of disease-modifying therapies.

This guide focuses on the specific analogue, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, and postulates its mechanism of action based on the established activities of related compounds. The presence of the 3,4-difluorobenzamido moiety is hypothesized to be a critical determinant of its interaction with Aβ42, influencing its aggregation kinetics and offering a potential therapeutic intervention.

Proposed Mechanism of Action: Inhibition of Amyloid-β42 Fibrillogenesis

The central hypothesis for the mechanism of action of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is its ability to directly interact with Amyloid-β (Aβ42) peptides and inhibit their aggregation into neurotoxic oligomers and fibrils. This proposed mechanism is grounded in studies of similar N-phenylbenzofuran-2-carboxamide derivatives which have demonstrated concentration-dependent inhibition of Aβ42 aggregation.[4][5]

The amyloid cascade hypothesis posits that the misfolding and aggregation of Aβ peptides, particularly the more aggregation-prone Aβ42 species, is a primary event in the pathogenesis of Alzheimer's disease. This process leads to the formation of soluble oligomers, which are considered the most neurotoxic species, and ultimately to the deposition of insoluble amyloid plaques in the brain.

The proposed interaction of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide with Aβ42 is likely mediated by a combination of hydrophobic and hydrogen bonding interactions. The benzofuran core provides a rigid scaffold, while the difluorobenzamido group can participate in specific interactions with the Aβ42 peptide backbone or side chains, thereby disrupting the conformational changes required for aggregation. Molecular docking studies on related compounds suggest that the orientation of the bicyclic aromatic rings plays a crucial role in their ability to modulate Aβ42 aggregation.[4][5]

Signaling Pathway: The Amyloid Cascade and Point of Intervention

Caption: Proposed intervention of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide in the amyloid cascade.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the hypothesized mechanism of action, a series of well-established in vitro and cell-based assays should be employed. The following protocols provide a framework for the investigation.

Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation Kinetics

This assay is a cornerstone for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

-

Preparation of Aβ42 Monomers: Lyophilized synthetic Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric starting state. The resulting peptide film is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) immediately before use.

-

Assay Setup: In a 96-well black plate, Aβ42 monomers (final concentration 10 µM) are mixed with varying concentrations of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (e.g., 1, 5, 25, 50 µM). A vehicle control (DMSO) is run in parallel.

-

ThT Addition: Thioflavin T is added to each well at a final concentration of 5 µM.

-

Fluorescence Monitoring: The plate is incubated at 37°C with intermittent shaking, and fluorescence intensity is measured at regular intervals (e.g., every 15 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~490 nm.

-

Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetic curves. Inhibition of aggregation is quantified by comparing the final fluorescence intensity in the presence of the compound to the vehicle control.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM provides direct visualization of Aβ42 aggregate morphology, allowing for confirmation of fibril formation and the effect of the test compound.

Protocol:

-

Sample Preparation: Aβ42 (10 µM) is incubated at 37°C for 24 hours in the presence and absence of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (e.g., 25 µM).

-

Grid Preparation: A 5 µL aliquot of each sample is applied to a carbon-coated copper grid and allowed to adsorb for 1-2 minutes.

-

Staining: The grid is washed with distilled water and then negatively stained with 2% (w/v) uranyl acetate.

-

Imaging: The dried grids are examined using a transmission electron microscope to visualize the morphology of the Aβ42 aggregates.

Neuroprotection Assay in a Cell-Based Model of Aβ42 Toxicity

This assay assesses the ability of the compound to protect neuronal cells from the cytotoxic effects of Aβ42 oligomers.

Protocol:

-

Cell Culture: A suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) is cultured in appropriate media.

-

Preparation of Aβ42 Oligomers: Aβ42 monomers are incubated under conditions that favor the formation of soluble oligomers (e.g., incubation at 4°C for 24 hours).

-

Treatment: Neuronal cells are pre-treated with varying concentrations of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide for 2 hours.

-

Aβ42 Challenge: The cells are then exposed to a neurotoxic concentration of Aβ42 oligomers for 24-48 hours.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The protective effect of the compound is determined by comparing the viability of treated cells to that of cells exposed to Aβ42 oligomers alone.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. bepls.com [bepls.com]

- 4. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide

Abstract

This guide provides a detailed exploration of the structure-activity relationship (SAR) of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, a compound that has been identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Specifically, this molecule belongs to the CFTR(inh)-172 class of inhibitors. The following sections will dissect the key structural components of this molecule, analyze how modifications to these components impact its inhibitory activity, and provide standardized protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals working in the field of CFTR modulation.

Introduction: The Significance of CFTR Inhibition

The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Malfunctions in this protein, primarily due to mutations in the CFTR gene, lead to the debilitating genetic disorder cystic fibrosis (CF). While much of the therapeutic focus has been on potentiators and correctors of mutant CFTR, inhibitors also play a vital role in research. They are indispensable tools for studying the physiological function of CFTR and for developing treatments for conditions characterized by excessive CFTR activity, such as secretory diarrheas like cholera.

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, a derivative of the well-known CFTR inhibitor CFTR(inh)-172, has emerged as a key chemical probe in this area. Its benzofuran scaffold provides a rigid and synthetically tractable core, allowing for systematic exploration of the chemical space required for potent CFTR inhibition. Understanding the SAR of this compound class is paramount for the rational design of more potent, selective, and pharmacokinetically favorable modulators.

Core Structure-Activity Relationship Analysis

The molecular architecture of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide can be divided into three primary regions for SAR analysis: the benzofuran core (Region A), the 2-carboxamide group (Region B), and the 3-(3,4-difluorobenzamido) substituent (Region C).

Figure 1: Key regions for SAR analysis.

Region A: The Benzofuran Core

The benzofuran core serves as the foundational scaffold, orienting the critical pharmacophores in the correct spatial arrangement for binding to CFTR.

-

Scaffold Rigidity: The inherent rigidity of the bicyclic benzofuran system is thought to be crucial for minimizing the entropic penalty upon binding to the target protein. Attempts to replace the benzofuran with more flexible linkers have generally resulted in a significant loss of activity.

-

Substitutions on the Benzene Ring: Modifications to the benzene portion of the benzofuran core have been explored to modulate physicochemical properties. Small, electron-withdrawing groups are generally tolerated, while bulky substituents can lead to a decrease in potency, likely due to steric hindrance. For instance, halogenation at the 5- or 6-position can be accommodated, sometimes leading to modest improvements in activity or altered pharmacokinetic profiles.

Region B: The 2-Carboxamide Group

The carboxamide at the 2-position is an essential feature for the inhibitory activity of this compound class.

-

Hydrogen Bonding: It is hypothesized that the primary amide (-CONH2) acts as a critical hydrogen bond donor and/or acceptor, forming key interactions within the binding site of the CFTR protein.

-

N-Alkylation: Substitution on the amide nitrogen (e.g., forming secondary or tertiary amides) is generally not well-tolerated and leads to a substantial reduction in inhibitory potency. This underscores the importance of the N-H protons for binding.

-

Bioisosteric Replacements: Replacing the carboxamide with other potential hydrogen-bonding groups, such as a carboxylic acid or a sulfonamide, has not yielded compounds with comparable activity, further highlighting the specific role of the primary carboxamide moiety.

Region C: The 3-(3,4-Difluorobenzamido) Moiety

This region is a primary determinant of the compound's high potency and is highly sensitive to structural changes.

-

Amide Linker: The amide linkage at the 3-position is critical. The N-H of this amide is believed to act as another key hydrogen bond donor.

-

Aromatic Ring and Fluorine Substitution: The 3,4-difluoro substitution pattern on the benzoyl ring is optimal for activity. The fluorine atoms serve to modulate the electronic properties of the ring and may engage in specific interactions within the binding pocket.

-

Positional Isomers: Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,5-difluoro) generally results in a decrease in potency.

-

Number of Fluorines: Removal of one or both fluorine atoms significantly diminishes inhibitory activity. Conversely, adding more fluorine atoms does not necessarily enhance potency and can negatively impact other properties.

-

Summary of SAR Findings

| Molecular Region | Modification | Impact on Activity | Rationale |

| Region A: Benzofuran Core | Replacement with flexible linkers | Significant Decrease | Loss of pre-organized conformation for binding |

| Substitution on benzene ring (e.g., halogens) | Tolerated or Modest Change | Can modulate physicochemical properties without disrupting core binding | |

| Region B: 2-Carboxamide | N-alkylation (secondary/tertiary amides) | Significant Decrease | Loss of critical hydrogen bond donor capability |

| Bioisosteric replacement (e.g., COOH) | Significant Decrease | Specific geometry and H-bonding of primary amide is required | |

| Region C: 3-(3,4-Difluorobenzamido) | Alteration of amide linker | Decrease | Disruption of key hydrogen bonding interactions |

| Removal of fluorine atoms | Significant Decrease | Fluorines are critical for potency, likely through electronic and direct binding effects | |

| Change in fluorine substitution pattern | Decrease | The 3,4-difluoro pattern is optimal for fitting into the binding pocket |

Experimental Protocols

The following protocols represent standardized methodologies for the synthesis and evaluation of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide and its analogs.

General Synthetic Pathway

The synthesis of this compound class typically follows a multi-step sequence starting from a substituted phenol. The workflow below outlines a common and reliable route.

Deconvoluting the Therapeutic Landscape of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide: A Technical Guide to Target Identification and Validation

Abstract

The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential across oncology, inflammation, and neurodegenerative disease.[1][2][3] This technical guide focuses on a representative molecule, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide (herein referred to as "Compound X"), to delineate a comprehensive, scientifically-grounded strategy for identifying and validating its potential therapeutic targets. We will explore two high-probability target classes—protein kinases involved in cellular stress responses and immunomodulatory enzymes—providing the causal logic behind experimental choices and detailing robust, self-validating protocols for researchers in drug development.

Introduction: The Challenge of Target Deconvolution

The efficacy of a novel small molecule is fundamentally linked to its interaction with specific macromolecular targets within the cell. For a molecule like Compound X, which possesses structural motifs common to known bioactive agents, a systematic and hypothesis-driven approach is crucial for elucidating its mechanism of action.[4] This guide presents two primary, evidence-based hypotheses for the therapeutic targets of Compound X and provides the experimental frameworks necessary to rigorously test them.

Hypothesis 1: Compound X functions as a kinase inhibitor, specifically targeting the Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR).

Hypothesis 2: Compound X modulates immune responses by inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism that facilitates tumor immune evasion.[5][6]

Part 1: The Unfolded Protein Response - Targeting IRE1α Kinase

Scientific Rationale

The Unfolded Protein Response (UPR) is a cellular signaling network activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[7] The UPR aims to restore homeostasis but can trigger apoptosis under chronic stress.[8][9] One of the three main UPR sensors is IRE1α, a unique bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities.[10] Upon activation, IRE1α autophosphorylates, leading to the splicing of X-box binding protein 1 (XBP1) mRNA.[11] This spliced XBP1s is a potent transcription factor that upregulates genes involved in protein folding and degradation. Given that many benzofuran-containing molecules are known kinase inhibitors, IRE1α represents a plausible and high-value target for Compound X, particularly in cancers characterized by high ER stress.[11]

IRE1α Signaling Pathway

ER stress, caused by factors like hypoxia or high secretory demand, leads to the dissociation of the chaperone protein BiP (GRP78) from IRE1α, PERK, and ATF6. This activates IRE1α through dimerization and trans-autophosphorylation. Activated IRE1α's RNase domain excises a 26-nucleotide intron from XBP1 mRNA, which is then re-ligated to produce the active transcription factor, XBP1s.

This protocol determines the concentration of Compound X required to inhibit IRE1α kinase activity by 50% (IC50). [12][13] Objective: To quantify the direct inhibitory effect of Compound X on recombinant human IRE1α kinase activity.

Materials:

-

Recombinant human IRE1α protein

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) [13]* ATP (at a concentration near the Km for IRE1α) [13]* Suitable kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

-

Compound X serial dilutions (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system [12][14]* 384-well white assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Compound X in DMSO, then further dilute in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). [12]2. Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted Compound X or vehicle (DMSO control). [12]3. Enzyme Addition: Add 2.5 µL of IRE1α enzyme solution (pre-diluted in kinase assay buffer) to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. [12]5. Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed. [13]6. Signal Detection (ADP-Glo™):

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes. [12]7. Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Calculate percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [12]

Hypothetical Data: Kinase Inhibition Parameter Value Compound X IC50 for IRE1α 150 nM Staurosporine (Control) IC50 25 nM | Selectivity (vs. Panel of 100 Kinases) | >100-fold selective |

CETSA is a powerful method to verify that a compound binds to its target protein within intact cells. The principle is that a protein stabilized by a ligand will have a higher melting temperature. [15][16] Objective: To confirm direct binding of Compound X to IRE1α in a cellular context.

Materials:

-

Cancer cell line with known IRE1α expression (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM with 10% FBS) [15]* Compound X

-

PBS, Protease Inhibitor Cocktail

-

Equipment for freeze-thaw lysis (liquid nitrogen, 37°C water bath) [15]* High-speed centrifuge (20,000 x g) [15]* Western Blotting equipment and reagents

-

Primary antibody against IRE1α, secondary HRP-conjugated antibody

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of Compound X or vehicle (DMSO) for 1 hour at 37°C. [15]2. Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. [17]3. Heat Challenge: Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 46°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. [18]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [15]5. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [15]6. Western Blot Analysis:

-

Carefully collect the supernatant (soluble protein fraction).

-

Normalize protein concentration across all samples using a BCA assay.

-

Perform SDS-PAGE and Western Blotting using a primary antibody specific for IRE1α. [19]7. Data Analysis: Quantify the band intensity for IRE1α at each temperature point for both vehicle and Compound X-treated samples. Plot the relative amount of soluble IRE1α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement. [16]

-

Part 2: Immunomodulation - Targeting IDO1

Scientific Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. [5][20]In the tumor microenvironment, IDO1 expression is a key mechanism of immune evasion. [6]The depletion of tryptophan arrests effector T-cell proliferation, while the accumulation of kynurenine promotes the generation of immunosuppressive regulatory T-cells (Tregs). [5][21]Given that benzofuran scaffolds have been identified in novel IDO1 inhibitors, this represents a second, highly plausible therapeutic avenue for Compound X. [22][23]

IDO1 Pathway in Cancer Immunology

IDO1 is often upregulated in tumor cells or antigen-presenting cells in response to pro-inflammatory cytokines like IFN-γ. [6]This upregulation creates an immunosuppressive microenvironment. Tryptophan depletion activates the GCN2 stress-response kinase in T-cells, leading to cell cycle arrest. [5][20]Kynurenine metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), driving the differentiation of Tregs and suppressing cytotoxic T-lymphocyte function. [20][21]

Experimental Workflow for Target Validation

This assay measures the direct inhibition of purified IDO1 enzyme by Compound X.

Objective: To determine the IC50 of Compound X against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 protein [24]* IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase) [25][26]* L-tryptophan (substrate) [26]* Compound X serial dilutions

-

Trichloroacetic acid (TCA) for reaction termination [25]* p-DMAB reagent (2% w/v in acetic acid) for colorimetric detection of kynurenine [25]* 96-well assay plates

Procedure:

-

Reaction Setup: To each well of a 96-well plate, add IDO1 enzyme, assay buffer, and diluted Compound X (or vehicle).

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding L-tryptophan (final concentration ~400 µM). [25]4. Incubation: Incubate at 37°C for 30-60 minutes. [25]5. Reaction Termination: Stop the reaction by adding 30% (w/v) TCA. [25]6. Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine. [25]7. Detection:

-

Data Analysis: Calculate the IC50 value as described in Protocol 1.

This protocol measures the ability of Compound X to inhibit IDO1 activity in cells, typically after inducing its expression with interferon-gamma (IFN-γ). [25][27] Objective: To measure the functional inhibition of the IDO1 pathway by Compound X in a cellular context.

Materials:

-

HeLa or SK-OV-3 cells (known to express IDO1 upon stimulation) [25][27]* Cell culture medium

-

Human IFN-γ [25]* Compound X serial dilutions

-

Reagents for kynurenine detection (TCA, p-DMAB) as in Protocol 3

Procedure:

-

Cell Plating: Seed HeLa or SK-OV-3 cells in a 96-well plate and allow them to attach overnight. [25][27]2. IDO1 Induction and Treatment:

-

Incubation: Incubate the cells for 24-48 hours at 37°C. [25]4. Kynurenine Measurement:

-

Collect 140 µL of the cell culture supernatant from each well. [25] * Add 10 µL of 6.1 N TCA, incubate at 50°C for 30 minutes, and centrifuge. [25] * Transfer 100 µL of the final supernatant to a new plate and add 100 µL of p-DMAB reagent. [25]5. Data Acquisition & Analysis: Read absorbance at 480 nm and calculate the cellular IC50 value.

-

| Hypothetical Data: IDO1 Inhibition | |

| Parameter | Value |

| Compound X Enzymatic IC50 | 250 nM |

| Compound X Cellular IC50 | 800 nM |

| Epacadostat (Control) Cellular IC50 | 50 nM |

Conclusion

This guide outlines a rigorous, hypothesis-driven framework for the deconvolution of potential therapeutic targets for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. By systematically evaluating its activity against high-probability targets like IRE1α and IDO1, researchers can build a robust data package that links molecular structure to cellular function. The provided protocols for in vitro enzymatic assays, cellular target engagement (CETSA), and functional cellular assays represent a self-validating cascade of experiments. This logical progression—from direct biochemical inhibition to confirmation of binding in a physiological context and finally to the modulation of a downstream pathway—provides the highest degree of confidence in target identification, paving the way for advanced preclinical and clinical development.

References

-

AACR Journals. (2015, December 14). Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Retrieved from [Link]

-

Frontiers. (2025, August 11). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Retrieved from [Link]

-

PMC. (2021, April 29). The Unfolded Protein Response: An Overview. Retrieved from [Link]

-

Wikipedia. Unfolded protein response. Retrieved from [Link]

-

Journal of Clinical Investigation. (2002, November 15). Orchestrating the unfolded protein response in health and disease. Retrieved from [Link]

-

Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

PMC - NIH. (2018, August 2). Targeting the IDO1 pathway in cancer: from bench to bedside. Retrieved from [Link]

-

Bio-protocol. 4.8. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Frontiers. (2020, June 16). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Retrieved from [Link]

-

NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

PubMed. (2021, May 15). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. Retrieved from [Link]

-

PMC. Quantification of IDO1 enzyme activity in normal and malignant tissues. Retrieved from [Link]

-

Taylor & Francis. (2021, February 4). Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]

-

Oncotarget. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

-

PubMed. (2024, October 16). Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. Retrieved from [Link]

-

BPS Bioscience. IDO1 Cellular Activity QuickDetect™ Supplements. Retrieved from [Link]

-

Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

-

RSC Advances (RSC Publishing). (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

-

MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

ResearchGate. (2025, October 17). Benzofuran‐2‐Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20‐Induced Chemotaxis and Colon Cancer Growth | Request PDF. Retrieved from [Link]

-

PubMed. (2024, November 18). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

PubMed. (2021, November 15). Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Retrieved from [Link]

-

PMC. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. Retrieved from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. fortislife.com [fortislife.com]

- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 8. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Orchestrating the unfolded protein response in health and disease [jci.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pelagobio.com [pelagobio.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Assay in Summary_ki [w.bindingdb.org]

- 25. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

In Vitro Screening of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide: A Technical Guide

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] Specifically, benzofuran-2-carboxamide derivatives have garnered significant interest in medicinal chemistry due to their demonstrated potent anticancer activities.[1][4][5][6] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, blocking the cell cycle, and inhibiting key signaling pathways like NF-κB.[1][7]

This guide provides an in-depth technical framework for the in vitro screening of a novel derivative, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. The strategic inclusion of a difluorobenzamido moiety is designed to enhance metabolic stability and binding affinity to potential biological targets. The following sections outline a tiered, logical screening cascade designed to efficiently characterize the cytotoxic and mechanistic profile of this compound, providing researchers with a robust roadmap from primary viability assessment to secondary, mechanism-of-action studies.

Strategic Approach to In Vitro Screening

A successful in vitro screening campaign does not rely on a single assay but rather on a strategic, multi-tiered approach. This allows for the efficient use of resources by first identifying promising compounds with broad activity and then dedicating more complex assays to understanding their specific mechanisms. The development of new anticancer agents involves several stages, including in vitro assays to identify active compounds, followed by in vivo studies to evaluate their potential.[8]

Our proposed workflow for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide is designed to triage the compound's activity progressively.

Tier 1: Primary Screening

-

Objective: To determine the broad-spectrum cytotoxicity of the compound against a panel of cancer cell lines and establish a preliminary therapeutic window.

-

Assay: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®).

Tier 2: Secondary Mechanistic Screening

-

Objective: To elucidate the underlying mechanism of cell death induced by the compound in sensitive cell lines identified in Tier 1.

-

Assays:

-

Apoptosis Induction Assays (Caspase-Glo® 3/7, Annexin V/PI Flow Cytometry).

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry).

-

This tiered approach ensures that only compounds with significant and validated cytotoxic activity proceed to more intensive and resource-demanding mechanistic studies.

In Vitro Screening Workflow

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity across a diverse panel of human cancer cell lines. This provides crucial information on the potency (IC50 value) and spectrum of activity. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[9][10][11]

Key Experimental Choices

-

Cell Line Panel: A well-characterized panel, such as the NCI-60, or a custom panel including common cancer types (e.g., breast (MCF-7), lung (A549), colon (HCT116), and prostate (PC-3)) is recommended to identify tissue-specific sensitivities.[1][4]

-

Assay Choice: The MTT assay is a cost-effective and reliable choice for initial screening.[9] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] The amount of formazan produced is proportional to the number of viable cells.[12] An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and offers higher sensitivity.[13][14]

Protocol: MTT Cytotoxicity Assay

This protocol is a standard guideline and should be optimized for specific cell lines and laboratory conditions.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10] During this time, metabolically active cells will convert the MTT into formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9][12]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) for Compound X |

| MCF-7 | Breast | 2.5 ± 0.3 |

| A549 | Lung | 15.8 ± 1.2 |

| HCT116 | Colon | 1.9 ± 0.2 |

| PC-3 | Prostate | 22.4 ± 2.1 |

| HEK293 | Normal Kidney | > 50 |

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Secondary Mechanistic Screening

If the primary screen reveals potent and selective activity (e.g., low micromolar IC50 against cancer cells with significantly higher IC50 against normal cells), the next logical step is to investigate how the compound induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[1]

A. Apoptosis Induction Assays

Apoptosis is a controlled cellular process involving a cascade of specific enzymes called caspases. Measuring the activity of effector caspases, like caspase-3 and caspase-7, is a direct indicator of apoptosis.

1. Caspase-Glo® 3/7 Assay

Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[15] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of caspase activity.[15][16] The "add-mix-measure" format makes it ideal for high-throughput screening.[15][17]

Protocol: Caspase-Glo® 3/7 Assay [15][16]

-

Cell Treatment: Plate and treat cells with the compound at concentrations around its IC50 value (e.g., 1x, 2x, and 5x IC50) for a relevant time period (e.g., 24 hours).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[16]

-

Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

2. Annexin V/Propidium Iodide (PI) Flow Cytometry

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[18]

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can identify these early apoptotic cells.[21]

-

Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells.[21][22] It can only enter cells that have lost membrane integrity, which occurs in late-stage apoptosis and necrosis.[21]

By using both stains, we can differentiate four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[21]

Intrinsic Apoptosis Pathway and Assay Targets

B. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[23] By staining cells with PI and analyzing them with a flow cytometer, one can quantify the amount of DNA per cell.[23] This allows for the differentiation of cells in the major phases of the cell cycle:

-

G0/G1 phase: Cells have a normal (2n) DNA content.

-

S phase: Cells are actively replicating their DNA and have a DNA content between 2n and 4n.

-

G2/M phase: Cells have completed DNA replication and have a doubled (4n) DNA content.

A significant accumulation of cells in any one phase after compound treatment indicates cell cycle arrest.

Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment: Culture and treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.[24] Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[25] Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[23][25]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[25]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Forward Outlook

This technical guide presents a structured and scientifically rigorous approach to the initial in vitro characterization of 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide. By following a tiered screening cascade—from broad cytotoxicity assessment to targeted mechanistic assays—researchers can efficiently determine the compound's anticancer potential and gain critical insights into its mechanism of action. Positive results from this workflow, such as potent and selective cytotoxicity driven by the induction of apoptosis or specific cell cycle arrest, would provide a strong rationale for advancing the compound to further preclinical development, including target identification and in vivo efficacy studies. The versatility and proven track record of the benzofuran scaffold suggest that novel derivatives like the one discussed herein hold significant promise as starting points for the development of next-generation cancer therapeutics.[3][26]

References

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

-

Taylor & Francis Online. Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

PMC. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

-

PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. [Link]

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

RSC Advances. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

ResearchGate. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Zenodo. Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. [Link]

-

National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

-

ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

-

JoVE. Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

-

Babraham Institute. Method for Analysing Apoptotic Cells via Annexin V Binding. [Link]

-

Juniper Publishers. Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

-

PubMed. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. [Link]

-

Taylor & Francis. Benzofuran – Knowledge and References. [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

-

PMC. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. noblelifesci.com [noblelifesci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 16. promega.com [promega.com]

- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]

- 18. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. bosterbio.com [bosterbio.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. protocols.io [protocols.io]

- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 26. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Spectroscopic Elucidation of 3-(Benzamido)benzofuran-2-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectroscopic data for the 3-(benzamido)benzofuran-2-carboxamide scaffold, a core motif of significant interest in medicinal chemistry. Due to the absence of publicly available experimental data for 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, this document will utilize a closely related and well-characterized analogue, 3-(2-chlorobenzamido)benzofuran-2-carboxamide , as a representative example to illustrate the principles of its structural elucidation by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretative logic detailed herein are directly applicable to the broader class of 3-(substituted-benzamido)benzofuran-2-carboxamides.

The benzofuran core is a prevalent heterocycle in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties.[1] The derivatization at the 3-position with a substituted benzamido group and a carboxamide at the 2-position creates a molecule with a rich electronic and structural landscape, making a thorough spectroscopic characterization essential for confirming its identity and purity.

Core Molecular Structure and Synthesis Synopsis

The representative compound, 3-(2-chlorobenzamido)benzofuran-2-carboxamide, serves as an excellent model for this class of molecules. Its synthesis, as described in the literature, typically involves the coupling of a 3-aminobenzofuran-2-carboxamide precursor with a substituted benzoyl chloride.[2] This synthetic route provides the foundational context for the expected molecular structure.

Figure 1: Chemical Structure of 3-(2-chlorobenzamido)benzofuran-2-carboxamide

Caption: Structure of the representative molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet-forming die and subjected to high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of 3-(2-chlorobenzamido)benzofuran-2-carboxamide would be expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups.

Table 1: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretching (Amide and Carboxamide)[3][4] |

| ~3050 | Medium-Weak | Aromatic C-H stretching |

| ~1680 - 1640 | Strong | C=O stretching (Amide I)[5] |

| ~1620 - 1580 | Medium | C=C stretching (Aromatic) |

| ~1550 - 1510 | Medium | N-H bending (Amide II)[3] |

| ~1250 | Medium | C-N stretching |

| ~1100 - 1000 | Medium | C-O-C stretching (Benzofuran) |

| Below 850 | Medium-Strong | C-H out-of-plane bending (Aromatic substitution pattern) |

| ~750 | Strong | C-Cl stretching |

The presence of two distinct amide functionalities (the linking amide and the C2-carboxamide) would lead to characteristic N-H and C=O stretching vibrations. Hydrogen bonding can cause these peaks to be broad.[3]

Caption: Correlation of functional groups to IR regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to acquire ¹H and proton-decoupled ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to further confirm assignments.[6]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 9.5 | Singlet | 1H | Amide N-H (linking) |

| ~8.0 - 7.2 | Multiplet | 8H | Aromatic protons (Benzofuran and Chlorophenyl rings) |

| ~7.5 | Broad Singlet | 2H | Carboxamide N-H₂ |

The exact chemical shifts and coupling patterns of the aromatic protons would be complex due to overlapping signals from the two aromatic rings. The downfield shift of the linking amide proton is characteristic and is due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.

Table 3: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~160 | C=O (Carboxamide) |

| ~150 - 110 | Aromatic and Benzofuran carbons |

The carbonyl carbons of the two amide groups are expected to appear at the most downfield positions. The fluorinated carbons in the target molecule, 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, would exhibit characteristic splitting patterns due to carbon-fluorine coupling.[6]

Caption: Labeled structure for NMR assignment correlation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Data Interpretation

For 3-(2-chlorobenzamido)benzofuran-2-carboxamide (C₁₆H₁₁ClN₂O₃), the expected monoisotopic mass is approximately 314.05 g/mol . In ESI-MS, the most prominent peak would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 315. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion, with a peak at [M+2+H]⁺ that is about one-third the intensity of the [M+H]⁺ peak.

Common fragmentation pathways for such molecules often involve the cleavage of the amide bonds.

Caption: Potential mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of 3-(benzamido)benzofuran-2-carboxamides, as illustrated with a representative compound, relies on the synergistic interpretation of data from IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation. This multi-technique approach is indispensable for the unambiguous structural elucidation and purity assessment of this important class of compounds in a research and drug development setting.

References

-

(2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. iris.unina.it. Available at: [Link]

-

Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-Aminobenzofuran-2-carboxamide. PubChem. Available at: [Link]

-

Taylor, R. J. K., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

Patil, S., et al. (2020). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Köckerling, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Larhed, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Available at: [Link]

-

Larhed, M., et al. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. Available at: [Link]

-

Ramamoorthy, A., et al. (2025). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

Angeles-Beltran, D., et al. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Chemistry LibreTexts. Available at: [Link]

-

Larhed, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]

-

NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

-

Gouda, M. A., et al. (2026). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Begala, M., & Delogu, G. L. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. PubMed. Available at: [Link]

-

Molecules. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-氨基苯并呋喃-2-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticancer Properties of Benzofuran Derivatives: A Technical Guide

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the biaryl pharmacophores found in naturally occurring oncolytics like combretastatin A-4 and ailanthoidol. This guide outlines a rigorous framework for the design, synthesis, and preclinical evaluation of benzofuran derivatives. Unlike generic screening protocols, this document focuses on the causal link between C2/C3-substitution patterns and specific molecular targets—primarily tubulin polymerization and receptor tyrosine kinases (EGFR/VEGFR).

Chemical Architecture & SAR Rationale

The "Expertise" in drug design lies not in random derivation, but in rational scaffold morphing. The benzofuran core (benzo[b]furan) offers specific vectors for optimization:

-

The Pharmacophore: The planar, aromatic nature of benzofuran allows it to intercalate DNA or slot into the hydrophobic ATP-binding pockets of kinases.

-

C2-Position (The Anchor): Substitution here with aryl or heteroaryl rings (e.g., 3,4,5-trimethoxyphenyl) is critical for mimicking the B-ring of colchicine, driving tubulin affinity.

-

C3-Position (The Modulator): Functionalization with carbonyls, cyanides, or amides often improves metabolic stability and hydrogen bonding with kinase hinge regions (e.g., EGFR Cys797).

-

C5/C6-Positions (Electronic Tuning): Electron-donating groups (methoxy, ethoxy) at these positions enhance lipophilicity and potency, often correlating with improved IC50 values in breast (MCF-7) and lung (A549) cancer lines.

Mechanistic Profiling & Signaling Pathways

To validate a benzofuran derivative, one must confirm its mode of action. The two dominant pathways are Microtubule Destabilization and Kinase Inhibition .

Visualization: Molecular Mechanism of Action

The following diagram illustrates the dual-targeting potential of benzofuran scaffolds, leading to the convergent outcome of apoptosis.

Figure 1: Dual mechanistic pathways of benzofuran derivatives targeting tubulin dynamics and receptor tyrosine kinases.

Synthetic Strategies

Efficient synthesis is a prerequisite for SAR exploration. We prioritize two robust pathways: the Rap-Stoermer Condensation for rapid library generation and the Sonogashira Coupling for accessing 2-alkynyl/aryl derivatives.

Visualization: Synthesis Workflow

Figure 2: Primary synthetic routes for 2-substituted benzofuran library generation.

Preclinical Evaluation Framework (The Protocols)

Trustworthiness in data comes from rigorous controls. The following protocols are designed to be self-validating.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values across a panel of cancer lines (e.g., A549, MCF-7, HeLa).

-

Seeding: Seed cells at

cells/well in 96-well plates. Why? Low density prevents contact inhibition from masking drug effects. -

Treatment: After 24h adhesion, treat with serial dilutions (0.1 – 100 µM) of the benzofuran derivative.

-

Incubation: 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: Confirm if the derivative acts directly on microtubule dynamics (Mechanism Validation).

-

Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.

-

Induction: Add test compound (5 µM) or CA-4 (Reference). Transfer to a 37°C plate reader.

-

Kinetics: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

-

Interpretation: A flattened curve compared to the vehicle control (sigmoidal growth) indicates polymerization inhibition.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Check for G2/M phase arrest, a hallmark of tubulin inhibitors.

-

Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Why? Ethanol permeabilizes the membrane for dye entry.

-

Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Why? RNase removes RNA to ensure PI binds only to DNA.

-

Analysis: Measure DNA content on a flow cytometer.

-

Result: Look for accumulation of cells in the G2/M peak (4N DNA content) relative to G0/G1 (2N).

Data Landscape: Comparative Potency

The following table summarizes key benzofuran derivatives from recent literature, highlighting the correlation between substitution patterns and biological activity.

| Compound ID | Substitution Pattern | Target | Cell Line | IC50 (µM) | Reference |

| CA-4 | Control (Natural Product) | Tubulin | A549 | 0.05 | [1, 2] |

| 6g | 2-(3,4,5-trimethoxyphenyl) | Tubulin | MDA-MB-231 | 3.01 | [1] |

| 17g | 3-triazole-linked | Tubulin | A549 | 0.57 | [3] |

| 36 | 5-alkenyl-substituted | Tubulin | A549 | 0.06 | [2] |

| 4g | Chalcone hybrid | VEGFR-2 | HCC1806 | 1.80 | [4] |

| 8aa | Benzofuran-Indole | EGFR (L858R) | PC9 | < 0.10 | [5] |

Analysis:

-

Trimethoxy Motif: Compounds 6g and 17g leverage the 3,4,5-trimethoxy motif, validating the "colchicine-site" targeting strategy.

-

Hybridization: The 4g chalcone hybrid shifts activity toward kinase inhibition (VEGFR-2), demonstrating the scaffold's versatility.

Future Outlook

The next generation of benzofuran therapeutics lies in PROTACs (Proteolysis Targeting Chimeras) . By linking a benzofuran warhead (binding the protein of interest) to an E3 ligase ligand, researchers can degrade rather than merely inhibit oncogenic proteins.

References

-

Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Link

-

Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization and Inducers of Apoptosis. Journal of Medicinal Chemistry. Link

-

Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors. Bioorganic Chemistry. Link

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Link

-

Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals. Link

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Link

Sources

- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Benzofuran Derivatives for Neurological Disorders

Introduction: The Imperative for Novel Neurotherapeutics

Neurological disorders, encompassing a wide spectrum of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD), represent a profound and growing challenge to global health. The complexity of these diseases, rooted in multifaceted pathological cascades, has rendered many traditional single-target therapeutic strategies insufficient.[1][2] Current treatments often provide only symptomatic relief and do not halt the underlying neurodegenerative processes.[3] This therapeutic gap underscores the urgent need for innovative drug discovery paradigms.

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged structure" in medicinal chemistry.[2][4] Its prevalence in biologically active natural products and its synthetic tractability make it an exceptional starting point for the development of novel therapeutics.[5][6] This guide provides an in-depth technical exploration of benzofuran derivatives as multi-target agents for neurological disorders, focusing on their design, synthesis, mechanisms of action, and the experimental protocols required for their evaluation.

The Multi-Target Paradigm: Why Benzofurans are Ideal Scaffolds

The pathophysiology of diseases like AD is not linear but involves a complex interplay of factors including cholinergic deficits, monoamine neurotransmitter imbalances, amyloid-beta (Aβ) plaque deposition, oxidative stress, and neuroinflammation.[7] A multi-target-directed ligand (MTDL) approach, which aims to modulate several of these pathways simultaneously, is now considered a more promising strategy than single-target agents.[4][8]

The benzofuran core is uniquely suited for this MTDL strategy. Its rigid, planar structure provides a robust anchor for various pharmacophoric decorations, allowing for the fine-tuning of activity against multiple, distinct biological targets.[9] Studies have repeatedly shown that derivatives can be engineered to concurrently inhibit key enzymes, block protein aggregation, and exert antioxidant effects, addressing the multifactorial nature of neurodegeneration.[2][4]

Key Molecular Targets and Mechanisms of Action

Cholinesterase (AChE/BChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[8] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a cornerstone of AD therapy.[3][10] Numerous benzofuran derivatives have been developed as potent cholinesterase inhibitors.[8][11]

For instance, 2-arylbenzofurans and tacrine-benzofuran hybrids have demonstrated potent inhibitory activities, with some compounds exhibiting dual inhibition of both AChE and BChE.[3][7] The latter is particularly significant as BChE activity increases in the later stages of AD.[12]

| Compound Class | Target(s) | Representative IC₅₀ (µM) | Reference |

| 2-Arylbenzofurans | AChE / BChE | 0.054 - 33.8 | [3] |

| 3-Aminobenzofurans | AChE / BChE | Varies (e.g., 5f shows potent inhibition) | [11] |

| Tacrine-Benzofuran Hybrids | AChE / BChE | Dual inhibition reported | [7] |

| N-Glycosyl Benzofurans | AChE | High % inhibition reported | [3] |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters like dopamine and serotonin.[13] Dysregulation of these neurotransmitters is implicated in both Parkinson's disease and depression. MAO-B inhibitors, in particular, are valuable for PD treatment as they increase dopaminergic neurotransmission and reduce the oxidative stress generated during dopamine metabolism.[14][15]

Benzofuran derivatives have been extensively explored as MAO inhibitors, with many showing high potency and selectivity for the MAO-B isoform.[14][16] This selectivity is crucial, as it avoids the "cheese effect" (a hypertensive crisis) associated with non-selective MAO-A inhibition.

| Compound Series | Target Selectivity | Representative Kᵢ or IC₅₀ | Reference |

| 2-Arylbenzofurans | MAO-B | 140 nM (IC₅₀) | [17] |

| Indole/Benzofuran Amides | MAO-B | 0.03 µM (Kᵢ) | [14] |

| 2-Aroylbenzofurans | MAO-B | Low nanomolar range (IC₅₀) | [13] |

| Benzofuran-Thiazolylhydrazones | MAO-A | 0.07 µM (IC₅₀) | [18] |

Inhibition of Amyloid-β (Aβ) Aggregation